2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Overview
Description
“2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 63826-34-6 . It has a molecular weight of 254.33 . The IUPAC name for this compound is 2-acetamido-1,4,5,6,7,8-hexahydro-1lambda3-cyclohepta [b]thiophene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16NO3S/c1-7(14)13-11-10(12(15)16)8-5-3-2-4-6-9(8)17-11/h17H,2-6H2,1H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecular structure.Scientific Research Applications
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Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- Summary of Application : This compound is an important raw material and intermediate used in various fields. It is particularly valuable in the synthesis of organic compounds, the production of pharmaceuticals, the creation of agrochemicals, and the development of dyes .
- Results/Outcomes : The outcomes would also depend on the specific use case. In general, the use of this compound can enable the creation of a wide range of products in the mentioned fields .
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Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene and its substituted derivatives, such as “2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
- Methods of Application/Experimental Procedures : These compounds are used in the synthesis of various drugs and therapeutic agents. The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
- Results/Outcomes : These compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry, attracting great interest in industry as well as academia .
Future Directions
properties
IUPAC Name |
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16)8-5-3-2-4-6-9(8)17-11/h2-6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWHJVDTMELPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397005 | |
Record name | 2-Acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
CAS RN |
63826-34-6 | |
Record name | 2-Acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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